molecular formula C19H18N4O4S B2984206 N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide CAS No. 1207033-73-5

N-(4-(N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)sulfamoyl)phenyl)acetamide

Cat. No. B2984206
CAS RN: 1207033-73-5
M. Wt: 398.44
InChI Key: QIZAUXPXODUKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline” is similar to the one you’re asking about . It has a molecular weight of 215.25 and is a solid at room temperature . Another related compound is “4-[(6-methylpyridazin-3-yl)oxy]aniline” with a molecular weight of 201.23 .


Molecular Structure Analysis

The InChI code for “N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline” is 1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 . For “4-[(6-methylpyridazin-3-yl)oxy]aniline”, the InChI code is 1S/C11H11N3O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3 .

Scientific Research Applications

Antimalarial and Antiviral Applications

  • A study by Fahim & Ismael (2021) discussed the antimalarial activity of sulfonamide derivatives, including compounds similar to the one you're interested in. These compounds showed promise against Plasmodium falciparum, a parasite causing malaria, and were also tested for activity against SARS-CoV-2.

Anticancer Research

  • Khade et al. (2019) synthesized novel derivatives, including structures related to your compound of interest, and evaluated their activity against various cancer cell lines. Their research found that some of these compounds had significant activity against certain cancer cells (Khade et al., 2019).

Antimicrobial and Antibacterial Studies

  • Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, similar to your compound, and evaluated them for antimicrobial activity. These compounds showed promising results against various bacterial and fungal strains (Darwish et al., 2014).
  • In another study, Baviskar, Khadabadi, & Deore (2013) synthesized N-substituted acetamide derivatives and tested their antimicrobial activity. They reported significant activity against various bacterial and fungal species (Baviskar et al., 2013).

Quantum Calculations and Molecular Docking Studies

  • Fahim & Ismael (2019) also conducted quantum calculations and molecular docking studies for similar sulfonamide derivatives. Their research provided insights into the electronic properties and potential biological interactions of these compounds (Fahim & Ismael, 2019).

Synthesis and Characterization

  • Lahtinen et al. (2014) focused on the synthesis and characterization of sulfanilamide derivatives. They explored their thermal properties and antibacterial activities, offering valuable information on the physical and chemical properties of similar compounds (Lahtinen et al., 2014).

properties

IUPAC Name

N-[4-[[4-(6-methylpyridazin-3-yl)oxyphenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-3-12-19(22-21-13)27-17-8-4-16(5-9-17)23-28(25,26)18-10-6-15(7-11-18)20-14(2)24/h3-12,23H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZAUXPXODUKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.